molecular formula C8H5ClN2O3 B1350453 2-(Chloromethyl)-6-nitro-1,3-benzoxazole CAS No. 221638-74-0

2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Cat. No. B1350453
CAS RN: 221638-74-0
M. Wt: 212.59 g/mol
InChI Key: LPTHKRDEKSFWAO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-nitro-1,3-benzoxazole, commonly known as CMNB, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a functionalized nitrobenzoxazole with a chloromethyl group at its 2-position, and is a nitrogenous heterocyclic aromatic compound. CMNB is mainly used as a reagent in organic synthesis and in the preparation of various organic compounds, as well as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds. In addition, CMNB is also used as a versatile building block in drug discovery and development.

Scientific Research Applications

Antitubercular Action

2-(Chloromethyl)-6-nitro-1,3-benzoxazole and its derivatives have been explored for potential antitubercular action. The synthesis of these compounds involves reactions with hydrazine hydrate or substituted hydrazines, which may lead to a series of (benzoxazolyl-2)hydrazines with potential biological activity (Sycheva, Kiseleva, & Shchukina, 1967).

Synthesis Using Microwave Irradiation

The compound has been used to synthesize new 6-nitrobenzothiazoles under microwave activation. This method demonstrates an efficient approach to create derivatives for various applications, highlighting the compound's versatility in synthetic chemistry (Njoya, Gellis, Crozet, & Vanelle, 2003).

DNA Topoisomerase II Inhibition

Several benzoxazole derivatives, including 6-nitro-2-(2-methoxyphenyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This suggests their potential as novel antitumor agents targeting topoisomerase enzymes (Pınar et al., 2004).

Antitumor Agent Development

The compound has been used in the synthesis of novel antitumor agents targeting human DNA topoisomerase enzymes. Some derivatives have shown promising biological activity results, indicating their potential in anticancer drug research (Karatas et al., 2021).

Antimicrobial Activity

Derivatives of 6-nitro-2-(4-substitutedphenyl/benzyl)benzoxazoles have been evaluated for their antimicrobial activities against various microorganisms, including Mycobacterium tuberculosis. These compounds possess a broad spectrum of activity, offering potential in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Lipophilicity Studies

The lipophilicity of benzoxazole derivatives, including nitro-derivatives, has been studied using reversed-phase thin-layer chromatography. This research aids in understanding the physicochemical properties of these compounds, which is crucial for drug design (Skibiński, Sławik, & Kaczkowska, 2011).

Anthelmintic Activities

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and screened for in vitro anthelmintic activities. Molecular docking studies indicated their potential as inhibitors of β-tubulin, a target protein in parasites, highlighting their potential in anthelmintic drug development (Satyendra et al., 2015).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of benzoxazole derivatives, including 5-nitro-2-(p-fluorophenyl)benzoxazole, help understand their molecular structure and properties. This research is crucial for exploring the applications of these compounds in various fields, including material science (Mary et al., 2008).

properties

IUPAC Name

2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTHKRDEKSFWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377345
Record name 2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221638-74-0
Record name 2-(chloromethyl)-6-nitro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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